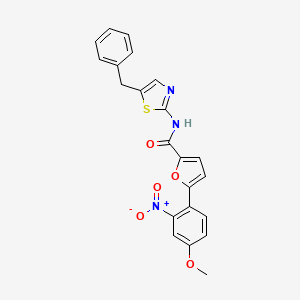

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Description

This compound features a furan-2-carboxamide core linked to a 5-benzyl-1,3-thiazol-2-yl group and a 4-methoxy-2-nitrophenyl substituent. Its structure combines electron-rich (methoxy) and electron-deficient (nitro) aromatic systems, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S/c1-29-15-7-8-17(18(12-15)25(27)28)19-9-10-20(30-19)21(26)24-22-23-13-16(31-22)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMDNKWVOKYHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo experiments, and synthesizing data on its efficacy against different pathogens and cancer cell lines.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a thiazole ring, a furan moiety, and a nitrophenyl group, which are known to contribute to its biological activities.

Chemical Structure

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to antimicrobial properties |

| Furan Moiety | Enhances interaction with biological targets |

| Nitro Group | Potentially increases reactivity and potency |

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The compound this compound has been evaluated for its efficacy against various bacterial strains.

In Vitro Studies

- Antibacterial Activity : The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior efficacy.

- Antifungal Activity : In tests against Candida species, the compound showed promising antifungal activity with MIC values comparable to established antifungal agents.

Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines.

Case Studies

- Cell Line Studies : In vitro assays using human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induced apoptosis significantly more than control treatments. The IC50 values were reported at sub-micromolar concentrations, suggesting high potency.

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt pathway. This was evidenced by decreased phosphorylation of Akt in treated cells.

Summary of Biological Activities

| Activity Type | Tested Organisms/Cell Lines | Observed Effects | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli | Significant growth inhibition | MIC < 10 µg/mL |

| Antifungal | Candida spp. | Effective antifungal activity | MIC < 15 µg/mL |

| Anticancer | MCF-7, A549 | Induction of apoptosis | IC50 ~ 0.5 µM |

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Variations

Nitrothiazole-Furan Carboxamides ()

Compounds 64–68 share the nitrothiazol-2-yl and furan-2-carboxamide framework but differ in the aryl substituents on the furan ring. For example:

- Compound 65 : 5-Phenylfuran substituent.

- Compound 66 : 3-Chlorophenylfuran substituent.

- Compound 68 : 3-Trifluoromethylphenylfuran substituent.

Key Differences :

- The target compound’s 4-methoxy-2-nitrophenyl group introduces steric bulk and hydrogen-bonding capacity compared to simpler phenyl substituents.

Nitrothiophene Carboxamides ()

Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () replace the furan with a thiophene ring.

- Impact of Heteroatom : Thiophene’s sulfur atom increases lipophilicity (higher ALogP) compared to furan’s oxygen, altering membrane permeability and metabolic stability .

- Biological Relevance : Thiophene-based analogues in showed narrow-spectrum antibacterial activity, suggesting structure-dependent target specificity.

Physicochemical Properties

*Estimated based on ’s ALogP values for similar compounds (e.g., AB2: 2.85–3.59) .

†Calculated from molecular formula C₂₂H₁₈N₄O₅S.

Solubility : The target’s methoxy group may improve aqueous solubility relative to halogenated or trifluoromethyl analogues (e.g., Compound 66, 68) .

Spectroscopic Characterization

- ¹H NMR: The target’s methoxy (-OCH₃) and nitro (-NO₂) groups would produce distinct signals at ~3.8 ppm (singlet) and 8.2–8.5 ppm (aromatic protons), respectively, similar to Compound 65’s phenyl signals (7.4–7.6 ppm) .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 407.4 (C₂₂H₁₉N₄O₅S⁺), comparable to Compound 68’s HRMS data (C₁₅H₉F₃N₃O₃S₂: m/z 412.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.